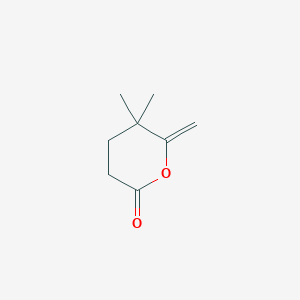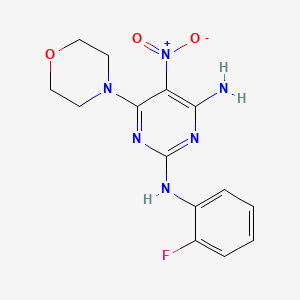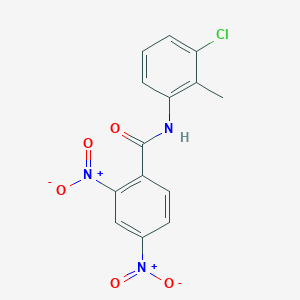
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and two nitro groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
331436-12-5 |
|---|---|
Molecular Formula |
C14H10ClN3O5 |
Molecular Weight |
335.70 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-11(15)3-2-4-12(8)16-14(19)10-6-5-9(17(20)21)7-13(10)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
DVUSDSBWXFTRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


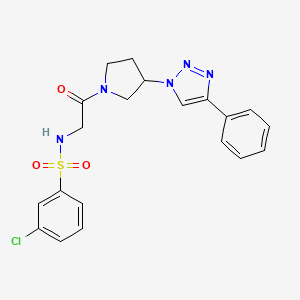
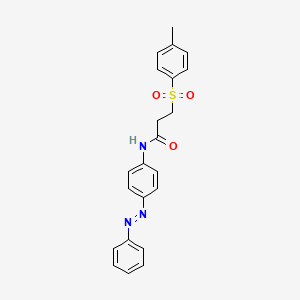
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)

![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
